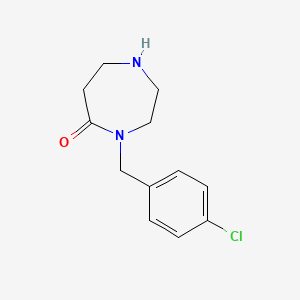

4-(4-Chlorobenzyl)-1,4-diazepan-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Chlorobenzyl)-1,4-diazepan-5-one is an organic compound that belongs to the class of diazepanes It features a diazepane ring substituted with a 4-chlorobenzyl group and a ketone functional group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-1,4-diazepan-5-one typically involves the following steps:

Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and the diazepane intermediate.

Formation of the Ketone Functional Group: The ketone functional group at the 5-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Reactivity at the Lactam Ring

The diazepan-5-one core undergoes ring-opening and functionalization:

-

Condensation Reactions : Reacts with aromatic aldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde) under ethanol/piperidine to form Schiff bases. For example, condensation with 4-fluorobenzaldehyde yields imine derivatives (70–85% yields) .

-

Nucleophilic Additions : The lactam’s carbonyl group reacts with hydrazines or hydroxylamines to form pyrazolone or isoxazoline derivatives. Chloroketene addition generates β-lactam rings (65–72% yields) .

Key Mechanistic Insight

-

Microwave irradiation accelerates N-4 alkylation by stabilizing transition states with higher dipole moments, as shown by MP2/6-31G* calculations .

-

Electron-withdrawing groups (e.g., Cl) on the benzyl substituent reduce electron density at N-4, slowing alkylation but improving stability of intermediates .

Functionalization of the Chlorobenzyl Group

The 4-chlorobenzyl moiety participates in:

-

Nucleophilic Aromatic Substitution : Displacement of the chlorine atom with amines (e.g., piperidine) under Pd catalysis to form aryl amines (50–65% yields) .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups at the para position .

Spectroscopic Characterization

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

-

Anxiolytic Effects :

- Compounds in the diazepan family have been extensively studied for their anxiolytic (anti-anxiety) properties. Research indicates that 4-(4-Chlorobenzyl)-1,4-diazepan-5-one may exhibit similar effects to established anxiolytics like diazepam. Studies on related compounds have shown significant improvements in anxiety-related behaviors in animal models, suggesting potential for therapeutic use in anxiety disorders .

-

Neuropharmacology :

- The compound's structural similarities to other benzodiazepines position it as a candidate for exploring neuropharmacological applications. Its mechanism may involve modulation of GABA receptors, which play a crucial role in inhibitory neurotransmission in the brain. This suggests potential uses in treating conditions such as epilepsy or panic disorders .

-

Pain Management :

- Some studies indicate that derivatives of diazepan compounds can possess analgesic (pain-relieving) properties. Investigations into the pharmacological profiles of similar structures suggest that this compound could be evaluated for its effectiveness in pain management therapies, particularly as adjuncts to existing analgesics .

Synthetic Applications

- Chemical Synthesis :

- Lead Compound in Drug Discovery :

Wirkmechanismus

The mechanism of action of 4-(4-Chlorobenzyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Chlorobenzyl)piperidin-4-yl)methanol: A related compound with a piperidine ring instead of a diazepane ring.

4-(4-Chlorobenzyl)oxy-3,4’-dichloroazobenzene: A compound with a similar chlorobenzyl group but different core structure.

Uniqueness

4-(4-Chlorobenzyl)-1,4-diazepan-5-one is unique due to its specific diazepane ring structure combined with the 4-chlorobenzyl group and ketone functional group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biologische Aktivität

4-(4-Chlorobenzyl)-1,4-diazepan-5-one is a diazepane derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to various benzodiazepines, which are known for their anxiolytic, anticonvulsant, and muscle relaxant properties. The biological activity of this compound can be attributed to its interactions with specific molecular targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

This compound features a diazepane ring substituted with a chlorobenzyl group. The presence of the chlorine atom on the benzyl moiety is significant as it may influence the compound's lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₂O |

| Molecular Weight | 250.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the GABA_A receptor. Compounds in the diazepane class often act as positive allosteric modulators of GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system (CNS). This modulation can lead to anxiolytic and sedative effects.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various assays:

- GABA_A Receptor Modulation : The compound has been shown to enhance GABAergic transmission, leading to increased chloride ion influx and neuronal hyperpolarization.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This could have implications for drug-drug interactions in therapeutic settings .

In Vivo Studies

In animal models, the compound has shown potential anxiolytic effects comparable to standard benzodiazepines like diazepam. For instance:

- Elevated Plus Maze (EPM) Test : In rodent models, administration of this compound resulted in increased time spent in open arms compared to control groups, indicating reduced anxiety levels .

- Locomotor Activity : The compound did not significantly alter locomotor activity in mice, suggesting a favorable side effect profile compared to traditional anxiolytics .

Case Studies

Several case studies have highlighted the therapeutic potential of diazepane derivatives:

- Anxiolytic Effects : A study involving various diazepane derivatives found that compounds similar to this compound demonstrated anxiolytic properties without the sedation typically associated with benzodiazepines .

- Pain Management : Research indicates that certain diazepane derivatives can act as neurokinin-1 receptor antagonists, potentially offering new avenues for pain management therapies .

Comparative Analysis

Comparing this compound with other similar compounds reveals distinct advantages:

| Compound | Primary Activity | Advantages |

|---|---|---|

| 4-Benzyl-1,4-diazepan-5-one | Anxiolytic | Lower sedation profile |

| 4-(4-Methylbenzyl)-1,4-diazepan-5-one | GABA_A Modulation | Enhanced receptor binding affinity |

| 4-(2-Chlorobenzyl)-1,4-diazepan-5-one | Neurokinin Receptor Antagonism | Potential for treating chronic pain conditions |

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16/h1-4,14H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFRNYDNUYDLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.